PRMT6 Inhibitory Potency: Head-to-Head Comparison with a Close Structural Analog
In a direct head-to-head comparison within the same assay system, 6-Amino-2-methylpyrimidine-4-carboxylic acid demonstrates an IC₅₀ of 38 nM against human full-length PRMT6, while the structurally analogous 2-methylpyrimidine-4-carboxylic acid derivative (BDBM50194753) exhibits an IC₅₀ of 47 nM, representing a 19% improvement in potency [1][2].
| Evidence Dimension | PRMT6 inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 38 nM |
| Comparator Or Baseline | Analog BDBM50194753: IC₅₀ = 47 nM |
| Quantified Difference | 19% lower IC₅₀ (38 nM vs 47 nM) |
| Conditions | Inhibition of human full length PRMT6 (1 to 375 residues) expressed in baculovirus expression system |
Why This Matters
The lower IC₅₀ indicates superior target engagement in epigenetic research applications, making it a preferred starting point for PRMT6 inhibitor development.
- [1] BindingDB. (n.d.). BDBM50194768 (CHEMBL3924657) IC₅₀ data for PRMT6. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194768&google=BDBM50194768 View Source
- [2] BindingDB. (n.d.). BDBM50194753 (CHEMBL3928539) IC₅₀ data for PRMT6. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194753 View Source
